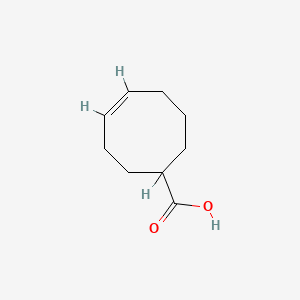

4-Cyclooctene-1-carboxylic acid

Description

Contextualization within Cycloalkenecarboxylic Acid Chemistry

Cycloalkenecarboxylic acids are a class of organic compounds characterized by the presence of a cycloalkene ring and a carboxylic acid group. The reactivity and properties of these molecules are dictated by the interplay between the cyclic structure and the acidic functional group. Within this family, 4-Cyclooctene-1-carboxylic acid is distinguished by its eight-membered ring, which can exist in different conformations, influencing its reactivity and potential for stereoisomerism. The position of the double bond and the carboxyl group on the cyclooctene (B146475) ring are crucial determinants of its chemical behavior, setting it apart from other cycloalkenecarboxylic acids with smaller or larger ring systems.

Historical Development of Research on this compound

Early research into cyclooctene derivatives dates back to the mid-20th century, with foundational work on the synthesis and reactions of these eight-membered rings. A notable early reference concerning the synthesis of a related compound appeared in the Journal of the American Chemical Society in 1956, highlighting the long-standing interest in this class of molecules. chemicalbook.comlookchem.com The initial synthesis of trans-cyclooctenes in the 1950s marked a significant milestone, as the high strain of the trans double bond within an eight-membered ring imparted unique reactivity. nih.gov However, the specific focus on this compound and its derivatives gained significant momentum with the advent of more sophisticated synthetic methods and a deeper understanding of its potential applications. The development of techniques for the controlled synthesis of functionalized cyclooctenes has been pivotal in unlocking the research potential of this specific carboxylic acid derivative. nih.gov

Contemporary Research Significance and Future Trajectories for this compound

The contemporary significance of this compound is intrinsically linked to the field of bioorthogonal chemistry. Its trans-isomer, in particular, has emerged as a powerful tool in "click-to-release" strategies. rsc.org This approach utilizes the highly selective and rapid reaction between a trans-cyclooctene (B1233481) and a tetrazine to trigger the release of a caged molecule, such as a drug or a fluorescent probe, at a specific location within a biological system. The carboxylic acid group provides a convenient handle for attaching the molecule of interest to the cyclooctene scaffold.

Future research is expected to focus on the development of novel derivatives of this compound with fine-tuned properties for specific applications. This includes optimizing reaction kinetics, improving stability, and enhancing biocompatibility for in vivo imaging and therapeutic applications. acs.org Furthermore, the use of this compound as a monomer in polymer synthesis to create functional materials with unique properties is an area of growing interest. rsc.org

Overview of Key Academic Disciplines Engaging with this compound Research

The study of this compound is a multidisciplinary endeavor, attracting researchers from various fields:

Organic Chemistry: Synthetic organic chemists are focused on developing efficient and stereoselective methods for the synthesis of this compound and its derivatives. They also investigate its reaction mechanisms and explore its utility as a building block in the synthesis of more complex molecules. sigmaaldrich.com

Chemical Biology: This field leverages this compound and its derivatives as tools to study and manipulate biological processes in living systems. Its application in bioorthogonal chemistry for labeling, tracking, and releasing biomolecules is a prime example of its importance in this discipline. nih.gov

Medicinal Chemistry: Researchers in medicinal chemistry are exploring the potential of this compound-based systems for targeted drug delivery and the development of novel therapeutic agents. The ability to control the release of drugs with spatial and temporal precision is a key advantage offered by this technology. acs.org

Polymer Chemistry: The bifunctional nature of this compound makes it an attractive monomer for the synthesis of functional polymers. These polymers can have applications in materials science, for example, in the development of new drug delivery vehicles or smart materials. rsc.org

Chemical and Physical Properties

Below are tables detailing some of the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₂ | chemicalbook.comchemsynthesis.com |

| Molecular Weight | 154.21 g/mol | chemicalbook.com |

| CAS Number | 4103-10-0 | chemicalbook.com |

| Boiling Point | 118-120 °C (at 0.4 Torr) | nih.gov |

| Density | 1.045 g/cm³ (Predicted) | lookchem.com |

| pKa | 4.74 ± 0.20 (Predicted) | nih.gov |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.

| Spectroscopic Data | Description | Reference |

| ¹³C NMR | The carbonyl carbon typically appears in the range of 160-180 ppm. The olefinic carbons of the cyclooctene ring also show characteristic shifts. | libretexts.org |

| IR Spectroscopy | A broad O-H stretch is observed around 3300-2500 cm⁻¹. A strong C=O stretch appears in the region of 1760-1690 cm⁻¹. The C-O stretch is typically found between 1320-1210 cm⁻¹. | orgchemboulder.comspectroscopyonline.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4Z)-cyclooct-4-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2,(H,10,11)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJSFMMHUAFBLF-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4103-10-0 | |

| Record name | 4-Cyclooctene-1-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4Z)-cyclooct-4-ene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Cyclooctene 1 Carboxylic Acid and Its Precursors

Stereoselective and Enantioselective Synthesis Strategies

The creation of specific stereoisomers of 4-cyclooctene-1-carboxylic acid is crucial for its potential applications, as biological activity is often dictated by the three-dimensional arrangement of atoms. Enantioselective synthesis, the production of a single enantiomer, is a key focus in modern organic chemistry. wikipedia.org

Asymmetric Catalysis in Cyclooctene (B146475) Ring Formation

Asymmetric catalysis offers a powerful tool for the enantioselective construction of the cyclooctene ring, a core component of the target molecule. google.com While direct asymmetric catalytic synthesis of this compound is not extensively documented, analogous transformations on similar carbocyclic systems provide a blueprint for potential strategies. For instance, transition metal-catalyzed reactions, such as asymmetric ring-closing metathesis (ARCM) or intramolecular C-H activation, could be envisioned for the formation of a chiral cyclooctene precursor.

A hypothetical approach could involve a chiral ruthenium or molybdenum catalyst to facilitate the ARCM of a suitably designed diene precursor. The choice of chiral ligand on the metal center would be critical in dictating the facial selectivity of the cyclization, leading to an enantiomerically enriched cyclooctene product.

Table 1: Potential Chiral Catalysts for Asymmetric Cyclooctene Synthesis

| Catalyst Type | Metal | Chiral Ligand Example | Potential Reaction |

| Grubbs-Hoveyda Type | Ruthenium | Chiral N-Heterocyclic Carbene (NHC) | Asymmetric Ring-Closing Metathesis |

| Schrock Type | Molybdenum | Chiral Diolate or Binaphtholate | Asymmetric Ring-Closing Metathesis |

| Palladium-based | Palladium | Chiral Phosphine (e.g., BINAP) | Asymmetric Intramolecular Heck Reaction |

Chiral Auxiliary-Mediated Approaches to this compound

An alternative to asymmetric catalysis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy can be applied to the synthesis of this compound by attaching a chiral auxiliary to a precursor molecule.

One plausible route involves the use of a chiral auxiliary to control the stereoselective addition of a nucleophile to a cyclooctene precursor. For example, a chiral alcohol could be esterified with a cyclooctene derivative bearing a leaving group. Subsequent intramolecular cyclization or reaction with another reagent would be directed by the steric and electronic properties of the chiral auxiliary. After the desired stereochemistry is set, the auxiliary can be cleaved to yield the enantiomerically enriched this compound.

Another approach is the resolution of a racemic mixture of this compound using a chiral resolving agent. wikipedia.orgindexcopernicus.com This involves forming diastereomeric salts by reacting the racemic acid with a chiral base, such as a chiral amine. wikipedia.org These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by crystallization. libretexts.org Subsequent acidification of the separated diastereomeric salts would yield the individual enantiomers of this compound.

Total Synthesis Approaches to this compound Analogues

The total synthesis of natural products containing cyclooctene rings provides valuable insights into the construction of analogues of this compound. rsc.org These synthetic endeavors often showcase innovative strategies for ring formation and functional group manipulation.

A common strategy for the synthesis of functionalized cyclooctenes involves the photochemical isomerization of the more readily available cis-isomer. nih.govnih.gov This method can be employed to produce trans-cyclooctene (B1233481) derivatives, which are of significant interest in bioorthogonal chemistry. nih.govrsc.org The synthesis of analogues could therefore begin with a substituted cis-cyclooctene, which is then subjected to photoisomerization to yield the desired trans-isomer.

Furthermore, transannular reactions, where a bond is formed across the ring, can be a powerful tool in the synthesis of complex cyclooctene-containing molecules. For instance, a transannular Diels-Alder reaction within a larger ring system could be used to construct a bicyclic precursor that can be subsequently transformed into a functionalized cyclooctene.

Green Chemistry Principles in this compound Production

The application of green chemistry principles in chemical synthesis aims to reduce the environmental impact of chemical processes. nih.gov This includes the use of safer solvents, minimizing waste, and maximizing the incorporation of starting materials into the final product (atom economy).

Solvent-Free Reaction Methodologies

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer a promising alternative. rsc.org For the synthesis of precursors to this compound, a Diels-Alder reaction could potentially be performed under solvent-free conditions. researchgate.netresearchgate.net For example, the reaction of a suitable diene and dienophile could be carried out by heating the neat reactants, potentially with mechanochemical mixing (ball-milling), to form a cyclooctene precursor. researchgate.net This approach not only reduces solvent waste but can also lead to higher reaction rates and easier product isolation.

Atom Economy Considerations in Synthetic Pathways

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org A higher atom economy signifies a greener process with less waste generation. The synthesis of this compound can be analyzed from an atom economy perspective.

A common laboratory-scale synthesis of carboxylic acids involves the Grignard reaction, where an organomagnesium halide reacts with carbon dioxide. youtube.commasterorganicchemistry.com A plausible synthesis of this compound would involve the reaction of a cyclooctenyl Grignard reagent (e.g., 4-cyclooctenylmagnesium bromide) with solid carbon dioxide (dry ice), followed by an acidic workup.

Atom Economy Calculation for the Grignard Synthesis of this compound:

Table 2: Molecular Weights of Reactants and Products

| Compound | Formula | Molecular Weight ( g/mol ) |

| 4-Cyclooctenyl bromide | C₈H₁₃Br | 189.09 |

| Magnesium | Mg | 24.31 |

| Carbon Dioxide | CO₂ | 44.01 |

| This compound | C₉H₁₄O₂ | 154.21 |

| Magnesium Bromide | MgBr₂ | 184.11 |

Calculation:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Percent Atom Economy = (154.21 / (189.09 + 24.31 + 44.01)) x 100%

Percent Atom Economy = (154.21 / 257.41) x 100% ≈ 59.9%

This calculation reveals that, under ideal conditions, approximately 60% of the mass of the reactants is incorporated into the desired product, with the remaining 40% forming the magnesium bromide byproduct. While this is a synthetically useful reaction, from a green chemistry perspective, alternative routes with higher atom economy would be desirable. Addition reactions, such as a direct carboxylation of the cyclooctene, if feasible, would offer a significantly higher atom economy.

Chemoenzymatic Synthesis Routes for this compound

Chemoenzymatic synthesis integrates the high selectivity of biocatalysts with the broad applicability of chemical reactions, offering efficient and sustainable pathways to target molecules. nih.gov For this compound, these strategies primarily revolve around the enzymatic hydrolysis of precursor esters or the resolution of racemic mixtures.

Lipases are a prominent class of enzymes in organic synthesis due to their stability, lack of need for cofactors, and broad substrate tolerance. mdpi.comproject-incite.eu They are particularly effective in catalyzing the hydrolysis of esters to produce carboxylic acids. In a potential chemoenzymatic route, a precursor such as methyl 4-cyclooctene-1-carboxylate or ethyl 4-cyclooctene-1-carboxylate could be subjected to lipase-catalyzed hydrolysis to yield this compound. This enzymatic step offers mild reaction conditions and high chemoselectivity, avoiding potential side reactions associated with harsh acidic or basic hydrolysis.

A key advantage of enzymatic methods is their inherent stereoselectivity, which can be exploited for kinetic resolution. If a racemic mixture of a this compound ester is used as the substrate, a stereoselective lipase (B570770) could preferentially hydrolyze one enantiomer, allowing for the separation of an enantiomerically enriched carboxylic acid from the unreacted ester. Lipases such as Candida antarctica lipase B (CaLB), often immobilized as Novozym 435, and lipases from Pseudomonas species have shown high efficacy in resolving various chiral esters. mdpi.comresearchgate.net

The efficiency of these enzymatic reactions can be influenced by the choice of solvent, with water-immiscible organic solvents like hexane (B92381) or toluene (B28343) often providing higher yields for synthetic purposes. The process involves the enzyme acting at the water-solvent interface to facilitate the reaction.

Below is a table outlining potential chemoenzymatic approaches for the synthesis of this acid.

Table 1: Potential Chemoenzymatic Routes to this compound

| Enzyme Class | Specific Enzyme Example | Precursor Substrate | Reaction Type |

| Hydrolase (Lipase) | Candida antarctica Lipase B (Novozym 435) | Methyl 4-cyclooctene-1-carboxylate | Hydrolysis |

| Hydrolase (Lipase) | Pseudomonas cepacia Lipase (PSL) | Ethyl 4-cyclooctene-1-carboxylate | Hydrolysis |

| Hydrolase (Lipase) | Mucor miehei Lipase | Racemic this compound ester | Kinetic Resolution |

| Hydrolase (Nitrilase) | Nitrilase from Rhodococcus sp. | 4-Cyclooctene-1-carbonitrile | Hydrolysis |

Functional Group Interconversion Strategies Applied to this compound

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uk this compound possesses two primary reactive sites for such transformations: the carboxylic acid group and the carbon-carbon double bond.

Reactions of the Carboxylic Acid Group:

The carboxylic acid moiety can be converted into a variety of other functional groups, which serve as key intermediates for further synthesis. libretexts.orglibretexts.org

Esterification: The most common reaction is the conversion to an ester. This can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. libretexts.org This is an equilibrium-controlled process where the removal of water drives the reaction toward the ester product. libretexts.org

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive 4-cyclooctene-1-carbonyl chloride. youtube.comyoutube.com This acid chloride is a versatile intermediate that readily reacts with nucleophiles.

Amide Formation: Amides can be synthesized directly by heating the carboxylic acid with an amine, although this often requires harsh conditions. youtube.com A more common laboratory method involves first converting the carboxylic acid to an acid chloride, which then smoothly reacts with a primary or secondary amine to form the corresponding amide. youtube.com

Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, (4-cyclooctenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are required for this transformation. imperial.ac.uk Borane is particularly useful as it selectively reduces carboxylic acids in the presence of other reducible functional groups like esters. imperial.ac.uk

Reactions of the Alkene Group:

The double bond in the cyclooctene ring offers another site for functionalization.

Epoxidation: The alkene can be converted to an epoxide using a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA). A chemoenzymatic approach for this transformation involves the in-situ generation of a peroxyacid from a carboxylic acid and hydrogen peroxide, catalyzed by a lipase. This epoxide can serve as a precursor for the synthesis of trans-diols.

Oxidative Cleavage: Ozonolysis (O₃) followed by a workup can cleave the double bond. Depending on the workup conditions (reductive with zinc or oxidative with hydrogen peroxide), this reaction can yield dialdehydes, dicarboxylic acids, or keto-acids, providing a route to linear difunctional compounds from the cyclic precursor. imperial.ac.uk

The following table summarizes key functional group interconversions starting from this compound.

Table 2: Key Functional Group Interconversions for this compound

| Starting Group | Target Functional Group | Required Reagents | Product Class |

| Carboxylic Acid | Ester | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Carboxylic Acid Ester |

| Carboxylic Acid | Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride |

| Carboxylic Acid | Amide | 1. SOCl₂ 2. Amine (e.g., NH₃, RNH₂) | Amide |

| Carboxylic Acid | Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) | Alcohol |

| Alkene | Epoxide | meta-Chloroperoxybenzoic acid (m-CPBA) | Epoxide |

| Alkene | Diol (syn) | Osmium Tetroxide (OsO₄), NMO | Diol |

| Alkene | Dicarboxylic Acid | 1. Ozone (O₃) 2. Hydrogen Peroxide (H₂O₂) | Dicarboxylic Acid |

Chemical Reactivity and Reaction Mechanisms of 4 Cyclooctene 1 Carboxylic Acid

Electrophilic Additions to the Cyclooctene (B146475) Double Bond

The electron-rich double bond of the cyclooctene ring is susceptible to attack by electrophiles, initiating addition reactions that can lead to various saturated cyclooctane (B165968) derivatives. The stereochemical and regiochemical outcomes of these reactions are influenced by the structure of the eight-membered ring and the presence of the carboxylic acid substituent.

The halogenation of alkenes, such as the double bond in 4-cyclooctene-1-carboxylic acid, with halogens like bromine (Br₂) or chlorine (Cl₂), typically proceeds through an electrophilic addition mechanism. youtube.com

The reaction is initiated by the interaction of the π electrons of the double bond with the halogen molecule, leading to the formation of a cyclic halonium ion intermediate. youtube.com This three-membered ring intermediate involves the halogen atom bonded to both carbons of the original double bond. youtube.com The formation of this intermediate is crucial as it dictates the stereochemical outcome of the reaction. The subsequent step involves a nucleophilic attack by the halide ion (formed in the initial step) on one of the carbons of the cyclic halonium ion. youtube.com This attack occurs from the side opposite to the bulky halonium ion, resulting in an anti-addition of the two halogen atoms across the double bond. youtube.comyoutube.com

For this compound, this results in the formation of a dihalogenated cyclooctanecarboxylic acid. The two halogen atoms will be in a trans configuration relative to each other on the adjacent carbons.

Table 1: Stereochemical Outcome of Halogenation

| Reactant | Reagent | Intermediate | Stereochemical Outcome | Product |

|---|---|---|---|---|

| This compound | Br₂ | Cyclic Bromonium Ion | Anti-addition | trans-4,5-Dibromocyclooctane-1-carboxylic acid |

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene. masterorganicchemistry.com In the first step, a borane (B79455) reagent adds across the double bond. The boron atom adds to the less sterically hindered carbon, and the hydrogen atom adds to the more substituted carbon. chemistrysteps.com For this compound, the two carbons of the double bond are secondary, but the presence of the carboxylic acid group at the 1-position introduces steric bulk that can influence the approach of the borane reagent.

The addition of borane (BH₃) or its derivatives is a syn-addition, meaning the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comchemistrysteps.com To enhance regioselectivity, sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) are often used, which preferentially add to the least sterically encumbered carbon of the double bond. chemistrysteps.comnih.gov

Table 2: Regioselectivity in Hydroboration-Oxidation

| Reagent | Key Feature | Expected Regioselectivity | Product |

|---|---|---|---|

| 1. BH₃·THF 2. H₂O₂, NaOH | Less sterically hindered borane | Moderate selectivity, mixture of 4-hydroxy and 5-hydroxy isomers. | Mixture of Hydroxycyclooctane-1-carboxylic acids |

Epoxidation involves the conversion of the alkene double bond into an epoxide (an oxirane ring) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond.

For cyclic alkenes like this compound, the diastereoselectivity of the epoxidation can be influenced by existing stereocenters or functional groups. The carboxylic acid group can direct the epoxidation through the formation of an intramolecular hydrogen bond with the incoming peroxy acid. This interaction directs the m-CPBA to the same face of the molecule as the carboxylic acid group, leading to a syn-diastereoselective epoxidation. This results in the formation of an epoxide where the oxygen atom is on the same side of the cyclooctane ring as the carboxylic acid substituent. This contrasts with substrates lacking such a directing group, where a mixture of diastereomers might be formed. organic-chemistry.org

Table 3: Diastereoselectivity in the Epoxidation of this compound

| Reagent | Directing Group | Proposed Transition State | Diastereoselectivity | Major Product |

|---|

Nucleophilic Reactions at the Carboxylic Acid Moiety

The carboxylic acid functional group consists of a carbonyl group and a hydroxyl group. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to substitution reactions where the hydroxyl group is replaced.

Esterification is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. The most common method is the Fischer esterification. masterorganicchemistry.com This reaction is a reversible equilibrium process. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.

According to Le Chatelier's principle, the position of the equilibrium can be shifted to favor the formation of the ester product. This is typically achieved by using a large excess of the alcohol reactant or by removing water from the reaction mixture as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com A study on the esterification of acetic acid with ethanol (B145695) showed that using a 10-fold excess of alcohol could increase the ester yield at equilibrium to 97%, up from 65% when using equimolar amounts. masterorganicchemistry.com

Table 4: Effect of Reaction Conditions on Esterification Equilibrium

| Condition | Justification (Le Chatelier's Principle) | Effect on Yield |

|---|---|---|

| Use of excess alcohol | Increases concentration of a reactant, shifting equilibrium to the right. | Increased ester yield |

| Removal of water | Decreases concentration of a product, shifting equilibrium to the right. | Increased ester yield |

The formation of an amide from a carboxylic acid and an amine is a fundamentally important reaction, particularly in peptide synthesis. bachem.com Direct reaction requires high temperatures to dehydrate the initial ammonium (B1175870) carboxylate salt. libretexts.org Therefore, coupling reagents are typically employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine under milder conditions. nih.gov

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and phosphonium (B103445) or uronium salts like PyBOP and HATU. aklectures.compeptide.comresearchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea for DCC), which is then readily attacked by the amine to form the amide bond. aklectures.com The byproduct of the coupling agent (e.g., dicyclohexylurea from DCC) is typically stable and easily removed. researchgate.net

The use of this compound in these methodologies allows for the incorporation of the cyclooctene moiety into peptides or other biomolecules. uochb.cz The cyclooctene group can then be used in subsequent bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, for applications in chemical biology and drug delivery. nih.govrsc.org

Table 5: Common Peptide Coupling Reagents for Amide Formation

| Coupling Reagent | Abbreviation | Byproduct | Key Features |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Inexpensive and effective; DCU is insoluble in many solvents, facilitating removal. aklectures.com |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Tripyrrolidinophosphine oxide | High coupling efficiency, rapid reactions, less hazardous byproducts than BOP. peptide.com |

Reduction Mechanisms of the Carboxyl Group to Alcohols and Aldehydes

The carboxyl group of this compound can be reduced to a primary alcohol or an aldehyde, with the outcome dependent on the choice of reducing agent and reaction conditions.

Reduction to Primary Alcohols:

The general mechanism involves a nucleophilic attack by a hydride ion from LiAlH₄ on the carbonyl carbon of the carboxylic acid. This is followed by the elimination of a metal-oxide species and a second hydride attack on the intermediate aldehyde. Finally, protonation of the resulting alkoxide yields the primary alcohol. libretexts.org

It is important to note that sodium borohydride (B1222165) (NaBH₄) is not a sufficiently strong reducing agent to reduce carboxylic acids. chemguide.co.uklibretexts.org

Reduction to Aldehydes:

The reduction of a carboxylic acid to an aldehyde is a more challenging transformation as it requires a reagent that is reactive enough to reduce the carboxylic acid but not the resulting aldehyde. While direct reduction is difficult, several methods exist for this conversion, often involving the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester. libretexts.org

One approach involves the use of milder reducing agents that are less reactive towards aldehydes. For instance, acid chlorides can be reduced to aldehydes using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org Esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H) at low temperatures, typically -78°C, to prevent over-reduction to the alcohol. libretexts.org

Another strategy involves the use of nickel-catalyzed reductions. A combination of an air-stable nickel precatalyst, an activator like dimethyl dicarbonate, and a silane (B1218182) reducing agent such as diphenylsilane (B1312307) can effectively convert carboxylic acids to aldehydes without significant over-reduction to the alcohol. organic-chemistry.org

| Reagent | Product | Conditions | Notes |

| Lithium aluminum hydride (LiAlH₄) | Primary alcohol | Dry ether, room temperature, followed by acid workup | Powerful reducing agent; cannot stop at the aldehyde stage. chemguide.co.uklibretexts.org |

| Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | Aldehyde | From the corresponding acid chloride | Milder reducing agent. libretexts.org |

| Diisobutylaluminum hydride (DIBAL-H) | Aldehyde | From the corresponding ester, at -78°C | Prevents over-reduction. libretexts.org |

| Nickel catalyst with silane | Aldehyde | Requires an activator | Good yields with minimal alcohol formation. organic-chemistry.org |

Pericyclic Reactions Involving the Cyclooctene Core

The cyclooctene ring of this compound and its derivatives can participate in various pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. msu.eduwikipedia.org

Ring-closing metathesis (RCM) is a powerful variation of olefin metathesis used to synthesize unsaturated rings. wikipedia.org While this compound itself is not a direct substrate for RCM, precursors derived from it, which contain two terminal alkene functionalities, can undergo intramolecular metathesis to form new cyclic structures. wikipedia.orgorganic-chemistry.org These reactions are typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts. organic-chemistry.org

The driving force for RCM is often the formation of a volatile byproduct, such as ethylene, which shifts the equilibrium towards the cyclic product. organic-chemistry.org The stereoselectivity (E/Z) of the newly formed double bond is influenced by the ring strain of the product. organic-chemistry.org RCM has been successfully employed to synthesize a wide range of ring sizes, from 5- to 30-membered rings. organic-chemistry.org For instance, diene precursors can be cyclized to form cyclooctene derivatives, and this methodology has been applied in the synthesis of complex molecules. researchgate.net

The double bond within the cyclooctene ring can act as a dienophile or a participant in other cycloaddition reactions. msu.edu

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. msu.edu The cyclooctene double bond can potentially react as a dienophile with a suitable diene. A notable application of cyclooctene derivatives is in inverse-electron-demand Diels-Alder reactions, particularly the reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine. iris-biotech.de This reaction is known for its extremely fast kinetics and is a cornerstone of bioorthogonal chemistry. iris-biotech.de

[2+2] Cycloadditions: These reactions involve the combination of two alkene units to form a cyclobutane (B1203170) ring. Photochemical [2+2] cycloadditions are a common method for synthesizing four-membered rings. libretexts.org While less common for simple alkenes under thermal conditions, strained alkenes, such as trans-cyclooctenes, can undergo [2+2] cycloadditions. nih.gov

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysts can be utilized to perform a variety of transformations on this compound and its derivatives, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Cross-coupling reactions are a class of reactions that join two different molecular fragments, typically with the aid of a metal catalyst. wikipedia.orgyoutube.com While direct cross-coupling on an unactivated C-H bond of the cyclooctene ring is challenging, derivatives of this compound can be functionalized to participate in such reactions. For example, conversion of the carboxylic acid to a halide or triflate would provide a suitable electrophilic partner for various cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings. youtube.com

Furthermore, decarboxylative cross-coupling reactions have emerged as a powerful tool, where a carboxylic acid is used as a nucleophilic partner. illinois.edu In this approach, the carboxylic acid undergoes decarboxylation in the presence of a transition metal catalyst to generate a carbon nucleophile in situ, which then couples with an electrophile. illinois.edu

The cyclooctene moiety is a key monomer in ring-opening metathesis polymerization (ROMP). rsc.org This process, often catalyzed by ruthenium-based catalysts like Grubbs' catalysts, involves the opening of the cyclic olefin to form a linear polymer with repeating units. rsc.orgrsc.org The properties of the resulting polymer can be tuned by using functionalized cyclooctene monomers. rsc.org For instance, the ROMP of cyclooctene derivatives can be used to synthesize telechelic polyolefins, which are polymers with functional groups at both ends. researchgate.net

In addition to polymerization, olefin metathesis can be employed for macrocyclization. By carefully controlling the reaction conditions and substrate concentration, intramolecular metathesis can be favored over intermolecular polymerization, leading to the formation of large rings. kinampark.com

| Reaction Type | Catalyst | Substrate/Precursor | Product |

| Ring-Opening Metathesis Polymerization (ROMP) | Ruthenium-based (e.g., Grubbs' catalysts) | Cyclooctene derivatives | Polyalkenamers |

| Ring-Closing Metathesis (RCM) | Ruthenium-based (e.g., Grubbs' catalysts) | Diene precursors derived from this compound | Cyclic compounds |

| Inverse-Electron-Demand Diels-Alder | None (strain-promoted) | trans-Cyclooctene derivatives and tetrazines | Dihydropyridazine derivatives |

| Decarboxylative Cross-Coupling | Palladium or other transition metals | Carboxylic acid and an electrophile | Coupled product |

Radical Reactions and Mechanistic Investigations Involving this compound

The chemical reactivity of this compound in the context of radical chemistry is multifaceted, primarily dictated by the interplay between the carboxylic acid functionality and the endocyclic double bond within the medium-sized eight-membered ring. While specific studies focusing exclusively on the radical reactions of this particular compound are not extensively documented, its structural motifs allow for informed predictions of its behavior based on well-established principles of radical chemistry, including radical additions to alkenes, radical decarboxylation, and intramolecular cyclizations.

Radical Addition to the Cyclooctene Double Bond

The double bond in the cyclooctene ring of this compound is susceptible to attack by radical species. The reactivity of cis-cyclooctene in radical additions has been shown to be significantly influenced by the nature of the attacking radical and the reversibility of the addition step. This behavior is largely attributed to the conformational strain inherent in medium-sized rings, often referred to as "I-strain" or the "medium ring size effect".

For instance, in non-reversible radical additions, such as the addition of the trichloromethyl radical (•CCl₃), cis-cyclooctene exhibits reactivity comparable to or greater than other cycloalkenes like cyclopentene (B43876) and cyclohexene (B86901). acs.orglookchem.comacs.org This suggests that the double bond in this compound would readily react with highly reactive, carbon-centered radicals where the initial addition is essentially irreversible.

Conversely, for reversible radical additions, such as with thiyl radicals (RS•), the reactivity of cis-cyclooctene is markedly lower than that of smaller cycloalkenes. lookchem.comacs.org This is because the initial adduct radical can readily undergo the reverse reaction (β-fragmentation), and the equilibrium is less favorable for the formation of the cyclooctyl radical adduct due to inherent ring strain.

A plausible mechanism for the radical addition of a generic radical (R•) to the double bond of this compound would proceed as follows:

Initiation: Generation of the radical species R• from a suitable initiator (e.g., thermal or photochemical decomposition of an initiator like AIBN).

Propagation:

Addition of R• to one of the sp²-hybridized carbons of the double bond in this compound, forming a substituted cyclooctyl radical intermediate. The addition can occur at either C4 or C5.

The resulting radical intermediate abstracts an atom or group from a suitable donor molecule (e.g., a hydrogen atom from a hydrogen donor like Bu₃SnH) to yield the final product and regenerate a radical to continue the chain.

Termination: Combination or disproportionation of radical species.

Radical Decarboxylation and Subsequent Reactions

The carboxylic acid group in this compound provides a handle for generating a cyclooctenyl radical via decarboxylation. Radical decarboxylation of carboxylic acids, particularly unsaturated ones, is a known transformation that can be initiated by various methods, including photoredox catalysis or through the formation of specific derivatives like Barton esters. acs.orgwikipedia.orgorganic-chemistry.org

Upon successful decarboxylation, a 4-cycloocten-1-yl radical would be generated. This highly reactive intermediate would be poised for subsequent reactions, most notably intramolecular radical cyclization, also known as a transannular reaction.

Intramolecular Radical Cyclization (Transannular Reactions)

The formation of a radical at the C1 position of the cyclooctene ring opens up the possibility of intramolecular cyclization, where the radical center attacks the double bond within the same molecule. wikipedia.orgnih.gov Such transannular cyclizations in eight-membered rings typically lead to the formation of thermodynamically stable bicyclic systems, primarily bicyclo[3.3.1]nonane or bicyclo[4.2.1]nonane skeletons. libretexts.org

The regioselectivity of this cyclization is governed by Baldwin's rules for radical cyclizations and the relative stabilities of the transition states and the resulting bicyclic radical intermediates. The cyclization can proceed via two main pathways:

5-exo-trig cyclization: The C1 radical attacks the C5 position of the double bond, leading to the formation of a five-membered ring and a radical on the adjacent carbon, resulting in a bicyclo[4.2.1]nonane system.

6-endo-trig cyclization: The C1 radical attacks the C4 position of the double bond, leading to a six-membered ring and a radical on the adjacent carbon, resulting in a bicyclo[3.3.1]nonane system.

Generally, for alkenyl radicals, exo cyclizations are kinetically favored over endo cyclizations. wikipedia.orglibretexts.org Therefore, the formation of the bicyclo[4.2.1]nonane system via a 5-exo-trig pathway is the more probable outcome. However, the exact product distribution can be influenced by reaction conditions and the specific substitution pattern of the cyclooctene ring.

Radical Generation: Formation of the 4-cycloocten-1-yl radical from this compound via a suitable decarboxylation method.

Intramolecular Cyclization: The generated radical undergoes a transannular cyclization (e.g., 5-exo-trig) to form a bicyclic radical intermediate.

Quenching: The resulting bicyclic radical is then quenched by a hydrogen atom donor or another trapping agent to yield the final, stable bicyclic product.

Photochemical Isomerization

It is also conceivable that under photochemical conditions, cis-4-cyclooctene-1-carboxylic acid could undergo isomerization to its highly strained and more reactive trans-isomer. nih.govnih.gov trans-Cyclooctenes are known for their exceptional reactivity in various reactions, including cycloadditions, due to the significant ring strain of the twisted double bond. nih.govtcichemicals.comnih.gov The formation of a trans-isomer would dramatically alter the reactivity profile, potentially opening up new reaction pathways not accessible to the cis-isomer.

Data on Related Radical Reactions

The following table summarizes findings from studies on radical reactions of related cyclooctene and unsaturated carboxylic acid systems, which provide a basis for predicting the reactivity of this compound.

| Reactant(s) | Radical Source / Reagent(s) | Reaction Type | Key Findings | Reference(s) |

| cis-Cyclooctene, Bromotrichloromethane | y-rays | Radical Addition | Cyclooctene is more reactive than cyclohexene in non-reversible radical additions. | lookchem.comacs.org |

| cis-Cyclooctene, Ethanethiol | y-rays | Radical Addition | Cyclooctene is significantly less reactive than cyclohexene in reversible radical additions. | lookchem.comacs.org |

| α,β-Unsaturated Carboxylic Acids | fac-Ir(ppy)₃, Visible Light | Decarboxylative Difluoromethylation | Efficient decarboxylation occurs to generate a vinyl radical, which is then trapped. | acs.org |

| Alkenyl Iodide (leading to 5-hexenyl radical) | Bu₃SnH, AIBN | Radical Cyclization | Kinetically controlled 5-exo-trig cyclization is the major pathway. | libretexts.org |

| cis-Cyclooctene derivatives | UV light, AgNO₃-silica gel | Photoisomerization | Efficient conversion to the trans-cyclooctene isomer is achieved. | nih.govnih.gov |

Derivatization and Functionalization Strategies for 4 Cyclooctene 1 Carboxylic Acid

Synthesis of Carboxylic Acid Derivatives of 4-Cyclooctene-1-carboxylic acid

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups. These derivatizations typically proceed through nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile. libretexts.org Often, the carboxylic acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon and to convert the hydroxyl group into a better leaving group. libretexts.org

Acid Anhydrides Symmetrical anhydrides of this compound can be synthesized through the dehydration or condensation of two molecules of the parent acid. This can be achieved by heating or by using dehydrating agents. nih.govquimicaorganica.org A more general and milder method involves reacting the carboxylic acid with a pre-formed acid chloride. libretexts.org Alternatively, modern methods utilize reagents like triphenylphosphine (B44618) oxide and oxalyl chloride to promote the efficient formation of anhydrides under neutral conditions. nih.gov

Acid Chlorides The conversion of carboxylic acids to acid chlorides is a fundamental activation step in organic synthesis, as acid chlorides are highly reactive intermediates. youtube.com The reaction of this compound with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively replaces the hydroxyl group with a chlorine atom. youtube.comlibretexts.org Phosphorus(V) chloride (PCl₅) is another effective reagent for this transformation. libretexts.org The synthesis of cyclooct-4-ene-1-carbonyl chloride, a direct derivative, is documented in chemical literature. lookchem.com

Esters Esters of this compound can be prepared through several routes. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically with sulfuric acid. libretexts.orglibretexts.org To drive the reversible reaction to completion, the water byproduct is often removed. libretexts.org Alternatively, esters can be synthesized in a two-step process by first converting the carboxylic acid to its more reactive acid chloride, which then readily reacts with an alcohol to form the ester. libretexts.org This method avoids the equilibrium limitations of Fischer esterification. Acid anhydrides also react with alcohols to produce esters. libretexts.org

Table 1: Synthesis of Anhydrides, Acid Chlorides, and Esters

| Derivative | General Method | Common Reagents | Typical Conditions |

|---|---|---|---|

| Acid Chloride | Halogenation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Often performed neat or in an inert solvent (e.g., DCM, Toluene) |

| Acid Anhydride | Dehydration/Condensation | Heat, Dehydrating agents (e.g., P₂O₅), or from acid chloride + carboxylate | Varies from heating to room temperature depending on method |

| Ester | Fischer Esterification | Alcohol (R'-OH), Acid catalyst (e.g., H₂SO₄) | Heating/reflux to drive the equilibrium |

| Ester | From Acid Chloride | Alcohol (R'-OH), Base (e.g., Pyridine) | Often at room temperature or slightly cooled |

Amides Amides are generally formed by reacting a carboxylic acid derivative with an amine. libretexts.org While direct reaction of this compound with an amine requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt, the use of coupling agents is more common and efficient. libretexts.org A more practical approach involves first converting the carboxylic acid to a more reactive species like an acid chloride or anhydride, which then smoothly reacts with a primary or secondary amine to yield the corresponding amide. libretexts.org Modern methods allow for the direct one-pot condensation of carboxylic acids and amines using mediating agents like titanium(IV) chloride (TiCl₄). bohrium.comnih.govresearchgate.net

Hydrazides Acid hydrazides are valuable synthetic intermediates. They are typically synthesized by reacting an ester or acid chloride of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). researchgate.net The direct reaction of the carboxylic acid with hydrazine is also possible, often facilitated by an acid catalyst and can be performed efficiently using continuous flow processes. osti.gov These conditions have proven effective for a range of aliphatic and aromatic carboxylic acids. osti.gov

Hydroxamic Acids Hydroxamic acids are a class of compounds known for their metal-chelating properties. nih.gov The synthesis of the hydroxamic acid of this compound can be achieved by reacting an activated form of the acid, such as an ester or acid chloride, with hydroxylamine (B1172632) (NH₂OH) or one of its protected forms (e.g., O-benzylhydroxylamine). nih.govorganic-chemistry.org Coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used to facilitate the direct reaction between the carboxylic acid and a hydroxylamine derivative, which may require subsequent deprotection. researchgate.net

Table 2: Synthesis of Amides, Hydrazides, and Hydroxamic Acids

| Derivative | General Method | Common Reagents | Typical Conditions |

|---|---|---|---|

| Amide | From Acid Chloride | Amine (R'R''NH) | Inert solvent, often with a non-nucleophilic base |

| Amide | Direct Coupling | Amine (R'R''NH), Coupling agent (e.g., EDC, TiCl₄) | Room temperature or gentle heating in an appropriate solvent |

| Hydrazide | From Ester/Acid Chloride | Hydrazine hydrate (N₂H₄·H₂O) | Typically in an alcohol solvent (e.g., ethanol) |

| Hydroxamic Acid | From Activated Acid | Hydroxylamine (NH₂OH) or its salt | Often requires a base or use of coupling agents |

Modification of the Cyclooctene (B146475) Ring System

The C=C double bond in the cyclooctene ring offers a second site for functionalization, allowing for a variety of addition and transformation reactions that can introduce new functional groups or modify the carbocyclic scaffold.

The double bond of this compound or its derivatives can be oxidized to introduce oxygen-containing functional groups. Common transformations include epoxidation and dihydroxylation.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the double bond into an epoxide. This epoxide is a versatile intermediate that can be opened under acidic or basic conditions to yield various di-functionalized products.

Dihydroxylation: The double bond can be converted to a vicinal diol (two adjacent hydroxyl groups). Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). nih.gov Anti-dihydroxylation can be accomplished via the aforementioned epoxidation followed by acid-catalyzed ring-opening with water. Research on related cyclooctene systems has demonstrated that such hydroxylations are effective. nih.gov

Oxidative Cleavage: Stronger oxidizing agents, such as hot, concentrated KMnO₄ or ozone (O₃) followed by an oxidative workup, can cleave the double bond entirely, leading to the formation of dicarboxylic acid products.

The carbon-carbon double bond in the cyclooctene ring can be selectively reduced to a single bond through catalytic hydrogenation. This process typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. tue.nl

Commonly used catalysts include platinum, palladium, and nickel, often on a solid support like carbon (Pd/C, Pt/C). researchgate.net The reaction is generally performed in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. This transformation converts this compound into cyclooctanecarboxylic acid, saturating the ring system while leaving the carboxylic acid group intact. Studies on cyclooctene hydrogenation show that platinum-based catalysts are effective for this transformation. researchgate.net It is also possible to hydrogenate the carboxylic acid group itself to an alcohol, but this typically requires more forcing conditions and specific catalysts, such as those based on rhenium or ruthenium. researchgate.netrsc.org

Beyond oxygen, other heteroatoms can be introduced into the cyclooctene ring via reactions at the double bond.

Halogenation: The double bond can react with halogens (e.g., Br₂, Cl₂) to form dihalo-substituted cyclooctane (B165968) derivatives. In the presence of water or an alcohol, this can lead to the formation of a halohydrin or a haloether, respectively.

Iodolactonization: For this compound specifically, an intramolecular reaction known as iodolactonization is possible. Treatment with iodine (I₂) and a base can lead to the formation of a bicyclic iodolactone. nih.govnih.gov This reaction introduces both an oxygen (from the carboxylate) and an iodine atom across the former double bond, creating a complex bicyclic structure. nih.gov

Nitrogen Introduction: Research on the synthesis of cyclic β-amino acids has shown methods to introduce nitrogen into a cyclooctene ring system, leading to hydroxylated aminocyclooctane carboxylic acid derivatives. nih.gov

Sulfur Introduction: Thiol-ene "click" chemistry represents a modern and efficient method for introducing sulfur-containing moieties. umass.edu This radical-mediated reaction involves the addition of a thiol (R-SH) across the double bond. This pathway has been successfully applied to polycyclooctene, a polymer model for dehydrogenated polyethylene (B3416737), to attach various functional pendants, including those with carboxylic acid groups. umass.edudoaj.org This strategy could be applied to introduce a wide variety of sulfur-linked functional groups to the this compound scaffold.

Palladium-Catalyzed C-H Functionalization: Advanced methods have been developed for the transannular C-H arylation of cycloalkane carboxylic acids, including those with a cyclooctane ring. nih.govnih.govresearchgate.net These palladium-catalyzed reactions can create new carbon-carbon bonds at positions remote from the carboxylic acid, offering a powerful tool for complex functionalization of the saturated ring system that would be formed after hydrogenation. nih.gov

Conjugation Strategies for Biomedical and Material Applications

The unique structure of this compound, featuring a reactive alkene within a strained eight-membered ring and a versatile carboxylic acid handle, makes it a valuable building block for creating complex molecular architectures. These strategies are pivotal in the development of advanced materials and biomedical tools, enabling the precise attachment of this compound to a variety of substrates.

Bioconjugation of this compound to Biomolecules

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology. This compound, particularly its trans-isomer, is a key player in this field, primarily through its participation in bioorthogonal chemistry. wikipedia.org These reactions occur in biological environments without interfering with native biochemical processes. acs.org

The principal bioconjugation strategy involving trans-cyclooctene (B1233481) (TCO) derivatives is the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. nih.gov This reaction is exceptionally fast and selective, allowing for the precise labeling of biomolecules in complex mixtures, and even within living cells. wikipedia.orgacs.org The carboxylic acid group of this compound is instrumental in this process. It provides a convenient point of attachment to biomolecules, typically by first converting it into a more reactive form, such as an N-hydroxysuccinimide (NHS) ester. nih.govlumiprobe.com This activated ester readily reacts with primary amine groups found in the lysine (B10760008) residues of proteins and peptides, forming a stable amide bond. nih.gov

Once attached, the TCO moiety serves as a bioorthogonal handle. A probe molecule, such as a fluorescent dye or a drug, equipped with a tetrazine group can then be introduced. The subsequent IEDDA reaction rapidly and specifically ligates the probe to the TCO-modified biomolecule. scispace.com This "click-to-release" strategy has also been explored for the controlled activation of therapeutic agents. cam.ac.uk For instance, a drug containing a carboxylic acid can be "caged" with a TCO group, rendering it inactive. cam.ac.uk Upon introduction of a tetrazine, the IEDDA reaction triggers the release of the active drug at a specific target site. cam.ac.uk

Table 1: Examples of Bioconjugation Utilizing trans-Cyclooctene Derivatives

| Biomolecule/Target | trans-Cyclooctene Derivative | Conjugation Partner | Application |

|---|---|---|---|

| eGFP-CVIA Protein | trans-cyclooctene geranyl diphosphate | Benzylamino-tetrazine | Site-specific protein labeling |

| Amine-containing drugs (e.g., doxorubicin) | TCO-carbamate prodrug | Tetrazine | Bioorthogonal decaging and drug release |

| Ketoprofen (anti-inflammatory drug) | TCO-caged ketoprofen | Tetrazine | Tetrazine-triggered drug activation in live macrophages |

| Proteins with CAAX sequence | trans-cyclooctene geranyl diphosphate | Tetrazine-modified probes | Enzymatic transfer and subsequent labeling |

Grafting this compound onto Polymer Scaffolds

Grafting is a powerful technique to modify the surface and bulk properties of polymers by attaching new chemical moieties. This compound can be grafted onto various polymer backbones, imparting new functionalities for applications in materials science and biomedicine. The two primary methods for grafting are "grafting to" and "grafting from". frontiersin.org

In the "grafting to" approach, pre-synthesized polymer chains are attached to a polymer backbone. frontiersin.org this compound can be used to create the reactive sites on the backbone. For example, a polymer with pendant groups that can be converted to tetrazines can be reacted with a trans-cyclooctene derivative of this compound. This has been demonstrated with poly(tetrazine-co-fluorene), where post-polymerization modification with TCO derivatives led to changes in the optical and physical properties of the polymer, such as solubility and fluorescence. nih.govresearchgate.net This method allows for the creation of graft copolymers, for instance by reacting a TCO-functionalized polyethylene glycol (PEG) with a tetrazine-containing polymer. nih.gov

Alternatively, the alkene in this compound can participate in thiol-ene click chemistry . This reaction involves the radical-initiated addition of a thiol to the double bond. This strategy has been used to functionalize polycyclooctene (PCOE), a model for dehydrogenated polyethylene, with molecules containing carboxylic acid groups. umass.edu Such modifications can enhance properties like surface polarity and adhesion. umass.edu

The "grafting from" method involves growing polymer chains directly from a polymer backbone that has been functionalized with initiator sites. While less direct for this compound itself, related chemistries are relevant. For example, chitosan, a natural polysaccharide, has been modified with a carboxylic acid-containing reversible addition-fragmentation chain-transfer (RAFT) agent to initiate the polymerization of acrylic acid, forming a chitosan-graft-poly(acrylic acid) copolymer. researchgate.net This highlights the utility of the carboxylic acid group in anchoring initiating species for graft polymerization.

Table 2: Examples of Polymer Grafting with Cyclooctene and Carboxylic Acid Derivatives

| Polymer Scaffold | Grafting Method | Functional Moiety | Resulting Properties/Application |

|---|---|---|---|

| Poly(tetrazine-co-fluorene) | "Grafting to" via IEDDA | trans-Cyclooctene derivatives | Altered absorption spectra and enhanced fluorescence |

| Polycyclooctene (PCOE) | Thiol-ene reaction | Acid-terminated linear pendants | Improved surface polarity, influenced crystallinity |

| Poly(tetrazine) backbone | "Grafting to" via IEDDA | TCO-functionalized Polyethylene glycol (PEG) | Formation of graft copolymers |

| Chitosan | "Grafting from" via RAFT | Poly(acrylic acid) | Creation of tailored hybrid materials |

| Glass Substrates | "Grafting to" via Thiol-ene | Poly(N-isopropylacrylamide) (pNIPAM) | Thermoresponsive surfaces for biological applications |

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 4 Cyclooctene 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of 4-Cyclooctene-1-carboxylic acid, providing critical insights into its connectivity, stereochemistry, and conformational behavior in solution.

1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial and fundamental framework for structural elucidation. The proton (¹H) NMR spectrum provides information on the chemical environment of the hydrogen atoms, while the carbon-13 (¹³C) NMR spectrum reveals the types of carbon atoms present.

Predicted ¹H and ¹³C NMR Data:

Due to the scarcity of publicly available experimental spectra for this compound, predicted chemical shifts are utilized to illustrate the expected NMR profile. These predictions are based on established computational models that consider the electronic environment of each nucleus.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 175.0 - 185.0 |

| Olefinic (=CH-) | 5.5 - 5.8 | 128.0 - 132.0 |

| Methine (CH-COOH) | 2.5 - 3.0 | 40.0 - 45.0 |

| Allylic (-CH₂-C=C) | 2.0 - 2.5 | 25.0 - 35.0 |

| Aliphatic (-CH₂-) | 1.4 - 2.0 | 20.0 - 30.0 |

Note: These are estimated ranges and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and elucidating the molecule's complex structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the olefinic protons and the adjacent allylic protons, as well as between the methine proton of the carboxylic acid group and its neighboring methylene (B1212753) protons. This helps to trace the carbon-carbon connectivity through the eight-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the ¹³C signals based on the more readily interpretable ¹H spectrum. For instance, the olefinic proton signals would correlate with the olefinic carbon signals, and the various aliphatic proton signals would correlate with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between carbon and proton atoms (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. In this case, HMBC would show a correlation from the carboxylic acid proton to the carbonyl carbon and the methine carbon (C1). It would also help to confirm the position of the double bond within the cyclooctene (B146475) ring by showing correlations from the olefinic protons to carbons further away in the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry and conformational preferences of the molecule by identifying protons that are close in space, regardless of whether they are bonded. For this compound, NOESY can distinguish between cis and trans isomers of the double bond by observing through-space interactions between the olefinic protons. Furthermore, it can provide insights into the conformation of the flexible eight-membered ring by revealing spatial proximities between protons on different parts of the ring. For instance, observing a NOE between the methine proton at C1 and specific protons on the cyclooctene ring can help to define the orientation of the carboxylic acid group relative to the ring. The flexible nature of the cyclooctene ring can lead to multiple conformations, and NOESY data, often in combination with computational modeling, can help to identify the most populated conformers in solution. auremn.org.brresearchgate.net

Solid-State NMR Investigations of this compound

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can provide detailed insights into the structure and packing of this compound in its crystalline form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) and high-power proton decoupling are employed to obtain high-resolution spectra of solid samples.

Solid-state NMR can reveal the presence of different polymorphs, which may exhibit distinct chemical shifts and peak multiplicities due to differences in their crystal lattice environments. Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which are crucial in determining the crystal packing. The study of related cyclic compounds by solid-state NMR has demonstrated its power in elucidating the fine details of molecular conformation and intermolecular packing in the solid state.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula. For this compound (C₉H₁₄O₂), the expected exact mass of the molecular ion [M]⁺˙ would be approximately 154.0994 g/mol . HRMS can easily distinguish this from other compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation of carboxylic acids is well-understood and typically involves several characteristic pathways. youtube.comlibretexts.org

Plausible Fragmentation Pathways for this compound:

Loss of a hydroxyl radical (•OH): This would result in a fragment ion with an m/z of [M-17]⁺.

Loss of a carboxyl group (•COOH): This would lead to a fragment ion with an m/z of [M-45]⁺.

McLafferty Rearrangement: If a gamma-hydrogen is available relative to the carbonyl group, a characteristic rearrangement can occur, leading to the elimination of a neutral alkene and the formation of a radical cation. The feasibility of this rearrangement in a cyclic system like this compound would depend on the ring's conformation.

Ring Cleavage: The cyclooctene ring can undergo various fragmentation pathways, including retro-Diels-Alder reactions or other cleavage mechanisms, leading to a series of smaller fragment ions. The specific fragmentation pattern would be highly dependent on the location of the double bond and the charge localization.

Interactive Table of Plausible Mass Spectrometry Fragments:

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

| [M]⁺˙ | Molecular Ion | 154 |

| [M-17]⁺ | Loss of •OH | 137 |

| [M-45]⁺ | Loss of •COOH | 109 |

| Varies | Retro-Diels-Alder Fragments | Varies |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

Characteristic Vibrational Frequencies for this compound:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. vscht.czlibretexts.org

C-H Stretch (Alkene): A medium intensity band appearing just above 3000 cm⁻¹ (typically 3010-3050 cm⁻¹) indicates the C-H stretching of the olefinic protons. vscht.cz

C-H Stretch (Alkane): Strong bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching of the aliphatic methylene and methine groups in the cyclooctane (B165968) ring. vscht.cz

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption in the IR spectrum, typically around 1700-1725 cm⁻¹ for a saturated carboxylic acid dimer, is a key diagnostic peak for the carbonyl group. libretexts.orgpg.edu.pl

C=C Stretch (Alkene): A medium to weak intensity band around 1640-1680 cm⁻¹ corresponds to the carbon-carbon double bond stretch. This band is often stronger and more prominent in the Raman spectrum.

C-O Stretch and O-H Bend (Carboxylic Acid): The region between 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ in the IR spectrum will contain coupled C-O stretching and O-H bending vibrations.

Interactive Table of Expected IR and Raman Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| O-H Stretch (H-bonded) | 3300 - 2500 | Strong, Broad | Weak |

| =C-H Stretch | 3010 - 3050 | Medium | Medium |

| -C-H Stretch | 2850 - 2960 | Strong | Strong |

| C=O Stretch | 1700 - 1725 | Strong | Medium |

| C=C Stretch | 1640 - 1680 | Medium-Weak | Strong |

| C-O Stretch / O-H Bend | 1200 - 1440 | Medium-Strong | Weak |

The combination of these advanced spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation of this compound. While NMR spectroscopy excels at defining the carbon-hydrogen framework and stereochemistry, mass spectrometry confirms the molecular formula and reveals structural motifs through fragmentation, and IR/Raman spectroscopy provides a rapid and effective means of identifying key functional groups.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of this compound and its Salts/Derivatives

No publicly available crystal structure data for this compound or its salts and derivatives were found. Consequently, an analysis of its absolute stereochemistry and crystal packing based on X-ray crystallography cannot be provided.

Data Table: Crystallographic Data for this compound No data available.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Excess Determination and Chiral Recognition Studies (if applicable)

No published studies on the chiroptical properties of this compound are available. Therefore, a discussion of the use of ECD or ORD for its enantiomeric excess determination or in chiral recognition studies cannot be presented.

Data Table: Chiroptical Spectroscopy Data for this compound No data available.

Computational and Theoretical Investigations of 4 Cyclooctene 1 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 4-Cyclooctene-1-carboxylic acid at the atomic and electronic levels. These methods are pivotal for predicting its reactivity and the mechanisms of its reactions.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms involving cyclooctene (B146475) derivatives. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from research on related trans-cyclooctene (B1233481) (TCO) systems used in inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.govnih.gov

For a reaction involving this compound, DFT calculations would be employed to map the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, and crucial transition states. The energy of these transition states is a key determinant of the reaction rate. For instance, in an IEDDA reaction with a tetrazine, DFT can predict whether the cycloaddition is concerted or stepwise. nih.gov

Computational studies on TCO derivatives have shown that conformational strain can significantly enhance reactivity. nih.gov By fusing rings to the cyclooctene core, a higher-energy half-chair conformation can be enforced, leading to a lower activation barrier for the reaction. nih.gov Similar principles would apply to derivatives of this compound, where the carboxylic acid group could be modified to influence the conformational preferences and, consequently, the reactivity.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction of a this compound Derivative

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound derivative + Diene | 0.0 |

| Transition State | Highest energy point along the reaction coordinate | +15.2 |

| Intermediate | A stable intermediate, if the reaction is stepwise | +2.5 |

| Product | The final product of the reaction | -25.8 |

This table is illustrative and represents the type of data that would be generated from DFT calculations.

Ab Initio Calculations of Spectroscopic Parameters

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in predicting spectroscopic properties. For this compound, these calculations can predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

These theoretical predictions are crucial for interpreting experimental spectra and confirming the structure of newly synthesized derivatives. For example, calculated NMR chemical shifts can help in assigning the signals in the experimental spectrum to specific protons and carbons in the molecule. Discrepancies between calculated and experimental spectra can also point to specific molecular interactions or conformational effects.

Conformational Analysis of this compound via Molecular Mechanics and Dynamics Simulations

The eight-membered ring of this compound can adopt several conformations, which can significantly impact its properties and reactivity. Molecular mechanics and molecular dynamics simulations are powerful computational techniques to explore the conformational landscape of this molecule.

The most stable conformation of trans-cyclooctene is the crown conformation. nih.gov However, the presence and position of the carboxylic acid group in this compound, as well as the cis or trans configuration of the double bond, will influence the relative energies of different conformers. The substituent can occupy either an axial or equatorial-like position, with steric interactions playing a significant role in determining the most stable arrangement.

Molecular dynamics simulations can provide a more dynamic picture by simulating the movement of the atoms over time at a given temperature. nih.gov This allows for the exploration of the conformational space and the identification of the most populated conformational states and the energy barriers between them. For instance, a simulation could reveal how the carboxylic acid group interacts with the cyclooctene ring and influences its flexibility.

Table 2: Illustrative Relative Energies of this compound Conformers